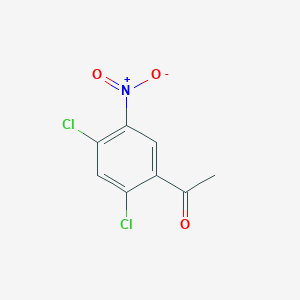

1-(2,4-Dichloro-5-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEKMKKSSHGMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612944 | |

| Record name | 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61671-51-0 | |

| Record name | 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichloro 5 Nitrophenyl Ethanone

Direct Synthesis and Preparation Protocols

The preparation of 1-(2,4-dichloro-5-nitrophenyl)ethanone can be approached through established organic chemistry reactions, primarily involving electrophilic aromatic substitution on a pre-existing benzene (B151609) ring. The two most plausible routes are the nitration of a dichloroacetophenone precursor or the Friedel-Crafts acylation of a dichloronitrobenzene.

Classical and Contemporary Synthetic Routes to this compound

The most chemically viable and commonly employed pathway for synthesizing compounds of this nature is the electrophilic nitration of a suitable precursor. In this case, the starting material would be 2',4'-dichloroacetophenone (B156173). The reaction involves treating the acetophenone (B1666503) derivative with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The acetyl group is a meta-director and a deactivator, while the chlorine atoms are ortho-, para-directors and deactivators. The position of nitration is therefore determined by the combined influence of these groups. The most activated position for electrophilic attack is C5, which is ortho to one chlorine (C4) and para to the other (C2), but also meta to the deactivating acetyl group. This regioselectivity favors the formation of the desired this compound isomer.

An alternative, though less practical, route is the Friedel-Crafts acylation of 1,5-dichloro-2-nitrobenzene. wikipedia.org This reaction would involve treating the dichloronitrobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgpatsnap.com The Lewis acid coordinates with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. However, Friedel-Crafts reactions are severely inhibited by strongly deactivating groups, such as the nitro group (NO₂), on the aromatic substrate. libretexts.orglibretexts.org The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the benzene ring to a point where the reaction is often unfeasible or requires harsh conditions and gives low yields. libretexts.org Consequently, the nitration of 2',4'-dichloroacetophenone remains the preferred synthetic strategy.

Optimized Reaction Conditions and Yield Enhancement

To enhance the yield and purity of this compound via the nitration of 2',4'-dichloroacetophenone, careful control of reaction conditions is crucial.

Temperature Control: Nitration is a highly exothermic reaction. The temperature must be kept low, typically between -20°C and 5°C, by using an ice-salt or dry ice bath. orgsyn.org Maintaining a low temperature minimizes the formation of side products, such as dinitrated compounds or oxidized byproducts, and prevents runaway reactions. orgsyn.org

Rate of Addition: The nitrating mixture (H₂SO₄/HNO₃) should be added slowly to the solution of the acetophenone precursor to maintain temperature control and ensure a steady reaction rate. orgsyn.org

Reaction Time: After the addition of the nitrating agent, the reaction is typically stirred for a specific period to ensure completion. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Work-up Procedure: The reaction is usually quenched by pouring the mixture into a large volume of ice water, which causes the solid product to precipitate. orgsyn.org The crude product is then collected by filtration and washed thoroughly with water to remove residual acids before purification, often by recrystallization from a suitable solvent like ethanol (B145695). orgsyn.org

The table below summarizes typical conditions for analogous nitration reactions.

| Parameter | Condition | Purpose |

| Nitrating Agent | Concentrated H₂SO₄ and concentrated HNO₃ | Generates the electrophilic nitronium ion (NO₂⁺). |

| Temperature | -20°C to 5°C | Controls exothermicity and minimizes side reactions. orgsyn.org |

| Solvent | Concentrated H₂SO₄ often acts as the solvent. google.com | Dissolves reactants and facilitates the reaction. |

| Work-up | Quenching with ice water | Precipitates the product and dilutes the strong acids. orgsyn.org |

| Purification | Recrystallization (e.g., from ethanol) | Removes impurities to yield the pure compound. orgsyn.org |

Derivatization and Functionalization Strategies Employing the this compound Scaffold

The presence of the methyl ketone group in this compound makes it an excellent precursor for a variety of chemical transformations. The α-protons of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate, which can then react with various electrophiles.

Synthesis of Chalcone (B49325) Derivatives Involving this compound Precursors

A prominent application of this compound is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as important intermediates for synthesizing various heterocyclic compounds like flavonoids and pyrazolines. They are typically prepared through a condensation reaction between a substituted acetophenone and an aromatic aldehyde. In this context, this compound serves as the ketone component, reacting with various benzaldehyde (B42025) derivatives to produce a diverse library of chalcone compounds.

Claisen-Schmidt Condensation and Mechanistic Considerations

The synthesis of chalcones from an acetophenone and a benzaldehyde is achieved via the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. The reaction mechanism under basic catalysis proceeds as follows:

Enolate Formation: A base, such as hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol addition product).

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The abstraction of a proton from the α-carbon, facilitated by the base, leads to the formation of a double bond between the α and β carbons, resulting in the final α,β-unsaturated ketone, the chalcone. This final step is driven by the formation of a conjugated system involving the two aromatic rings and the carbonyl group.

Influence of Catalysis (e.g., Acidic vs. Basic Conditions) on Chalcone Formation

The Claisen-Schmidt condensation can be catalyzed by either bases or acids, with the choice of catalyst influencing reaction rates and yields.

Basic Catalysis: This is the most common and classic method for chalcone synthesis. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used in a polar protic solvent such as ethanol. The concentration of the alkali can range from 10% to 60%. The base's primary role is to generate the enolate from the ketone, which is the rate-determining step. Base-catalyzed reactions are generally efficient and produce high yields.

The table below presents various catalytic systems used in base-catalyzed chalcone synthesis.

| Catalyst | Solvent | Temperature | Yield |

| Sodium Hydroxide (NaOH) | Ethanol | Room Temperature | High |

| Potassium Hydroxide (KOH) | Ethanol | Room Temperature | High (up to 97%) |

| **Barium Hydroxide (Ba(OH)₂) ** | Not Specified | Not Specified | High (88-98%) |

| Lithium Hydroxide (LiOH) | Not Specified | Not Specified | High |

Acidic Catalysis: Acid catalysts, including both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like AlCl₃, BF₃-Et₂O), can also be employed. In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic. This enhanced electrophilicity allows it to be attacked by the neutral enol form of the acetophenone. Following the nucleophilic attack, a dehydration step occurs to yield the final chalcone product. Acid catalysis can be advantageous in cases where the reactants are sensitive to strong bases.

The table below presents various catalytic systems used in acid-catalyzed chalcone synthesis.

| Catalyst | Solvent | Temperature | Yield |

| Hydrochloric Acid (HCl) | Not Specified | Not Specified | Varies |

| Sulfuric Acid (H₂SO₄) | Ethanol | Not Specified | Good |

| Boron Trifluoride Etherate (BF₃-Et₂O) | Acetic Acid | Not Specified | High (up to 90%) |

| p-Toluene Sulfonic Acid (p-TsOH) | Not Specified | Not Specified | Varies |

Formation of Nitrogen-Containing Heterocyclic Compounds

The structural features of this compound make it a versatile starting material for the synthesis of diverse nitrogen-containing heterocycles. The ketone functional group is a primary site for reactions such as condensation and cyclization, which are fundamental steps in the assembly of heterocyclic rings.

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like pyrano[2,3-d]pyrimidines in a single step. nih.gov These reactions typically involve the condensation of a β-ketoester or a related active methylene (B1212753) compound, an aldehyde, and a urea (B33335) or amidine derivative. In the context of this compound, this acetophenone derivative can serve as the ketone component.

A general and widely adopted strategy for synthesizing pyrano[2,3-d]pyrimidine derivatives is the one-pot, three-component reaction between an aldehyde, malononitrile, and barbituric acid or thiobarbituric acid. nih.govresearchgate.netnih.gov This reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net Various catalysts, including nano-structured materials and basic catalysts like dibutylamine, have been employed to facilitate this transformation under environmentally benign conditions, often in aqueous ethanol. nih.govresearchgate.net An efficient methodology for synthesizing 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines involves a four-component condensation of an acetophenone derivative, an aromatic aldehyde, malononitrile, and carbon tetrachloride. bohrium.comresearchgate.net This approach highlights the utility of acetophenones in building these fused heterocyclic systems. researchgate.net

| Reactant Type | Example | Role in Synthesis |

| Ketone Component | This compound | Provides the initial carbon framework |

| Aldehyde | Aromatic Aldehydes (e.g., p-chlorobenzaldehyde) | Contributes to the pyran ring structure |

| Active Methylene Compound | Malononitrile | Participates in condensation and cyclization |

| Pyrimidine (B1678525) Precursor | Barbituric acid / Thiobarbituric acid | Forms the core pyrimidine ring |

Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) isomers, are an important class of heterocycles with a wide range of pharmacological activities. nih.govrsc.org Acyl compounds such as this compound can serve as precursors for the synthesis of these rings. A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com The synthesis begins with the reaction of an acyl chloride (derivable from the corresponding carboxylic acid of the parent acetophenone) with thiosemicarbazide to form an acylthiosemicarbazide, which is then cyclized under acidic conditions to yield the thiadiazole ring.

Another prominent method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles is through the oxidative cyclization of imidoyl thioureas. rsc.orgorganic-chemistry.org These intermediates can be prepared from thioamides, which in turn can be synthesized from ketones like this compound. The intramolecular S-N bond formation is often mediated by oxidants such as phenyliodine(III) bis(trifluoroacetate) or through electrochemical methods. organic-chemistry.org

| Thiadiazole Isomer | Synthetic Precursor | General Method |

| 1,3,4-Thiadiazole | Acylthiosemicarbazides | Acid-catalyzed cyclization |

| 1,2,4-Thiadiazole | Imidoyl thioureas | Oxidative S-N bond formation |

The synthesis of fused triazolo-benzodiazepine systems often utilizes nitrophenyl hydrazides as key precursors. nih.govresearchgate.net Research has demonstrated the preparation of 1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govresearchgate.netrsc.orgtriazolo[4,3-a] nih.govnih.govbenzodiazepines through the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. nih.govnih.govresearchgate.net This process involves an initial reaction between a suitable benzodiazepine (B76468) thioether and a nitrophenyl hydrazide, such as 3-nitrobenzohydrazide, to form the corresponding N'-benzodiazepinyl-nitrobenzohydrazide intermediate. nih.govresearchgate.net

Subsequent thermal cyclization of this intermediate, often in a high-boiling solvent like 1-butanol, leads to the formation of the fused tricyclic triazolo[4,3-a] nih.govnih.govbenzodiazepine structure. nih.govnih.govresearchgate.net The nitrophenyl moiety from the hydrazide becomes the substituent on the newly formed triazole ring. nih.govresearchgate.net This methodology illustrates a pathway where a hydrazide derived from a nitro-substituted aromatic acid—a potential derivative of this compound—is crucial for constructing the final heterocyclic architecture. nih.govresearchgate.net

Hydrazones are synthesized through the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648) derivative. orgsyn.org The ketone functionality of this compound readily undergoes this reaction with various substituted hydrazines. orgsyn.orgdiscoveryjournals.org The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of a hydrazone. discoveryjournals.org

For instance, reacting this compound with 4-nitrophenylhydrazine (B89600) in ethanol with a catalytic amount of acetic acid would yield the corresponding (E/Z)-1-(2,4-dichloro-5-nitrophenyl)ethylidene)-2-(4-nitrophenyl)hydrazine. discoveryjournals.org Similarly, reaction with N,N-dimethylhydrazine produces the N,N-dimethylhydrazone derivative. orgsyn.org These reactions are generally high-yielding and can often be performed under conventional heating or solvent-free conditions. orgsyn.orgdiscoveryjournals.org The resulting hydrazone conjugates, featuring the 2,4-dichloro-5-nitrophenyl moiety, have been investigated for their biological activities. chemrxiv.org

The 1,2,4,5-tetrazine (B1199680) ring is a key component in materials science and bioorthogonal chemistry, valued for its role in inverse electron demand Diels-Alder reactions. nih.govgoogle.com The most common route for the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner synthesis, which involves the reaction of nitriles with hydrazine to form a dihydrotetrazine intermediate, followed by oxidation. nih.govresearchgate.net

While this compound is not a direct precursor, nitro-substituted aromatic compounds are fundamental starting materials for producing the required nitriles. The synthesis of an asymmetrically substituted tetrazine would involve reacting a nitrile (e.g., 2,4-dichloro-5-nitrobenzonitrile) with an amidine or imidate ester in the presence of hydrazine. google.com Symmetrically substituted tetrazines are formed by the reaction of a single nitrile precursor with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate with an agent like sodium nitrite (B80452) in acidic solution. nih.gov

Gem-dichloroaziridines are synthesized via the cycloaddition of dichlorocarbene (B158193) to the C=N double bond of an imine. nih.govsemanticscholar.org This process involves two main steps when starting from a ketone like this compound.

Imine Formation: The ketone is first condensed with a primary amine (R-NH₂) to form the corresponding imine (or Schiff base). This reaction replaces the carbonyl C=O bond with a C=N-R bond.

Dichlorocarbene Addition: Dichlorocarbene (:CCl₂) is generated in situ, typically from the reaction of chloroform (B151607) (CHCl₃) with a strong base like sodium hydroxide or potassium tert-butoxide. rsc.org Phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG400) can be used to enhance the reaction between the aqueous base and the organic chloroform phase. rsc.org The highly reactive dichlorocarbene then adds across the imine's C=N bond to form the strained, three-membered gem-dichloroaziridine ring. rsc.orgnih.gov This method is effective for a variety of imines, yielding the corresponding aziridine (B145994) derivatives in moderate to high yields. nih.gov

Oxime Ester Synthesis and Related Carbonyl Functionalizations

The carbonyl group of this compound is a key site for a variety of chemical transformations, including the synthesis of oximes and their subsequent conversion to oxime esters. The formation of an oxime is a common derivatization of ketones and aldehydes, achieved by reacting the carbonyl compound with hydroxylamine (B1172632).

The synthesis of the corresponding oxime of this compound involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium hydroxide. mdpi.comarpgweb.com The mixture is typically heated under reflux in a solvent like ethanol to facilitate the condensation reaction, yielding the this compound oxime. mdpi.comarpgweb.com Spectroscopic methods are then used to confirm the structure of the resulting product. The formation of the C=N-OH group is a primary indicator of a successful reaction.

These oximes can be further functionalized through esterification to produce oxime esters. This is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride (e.g., terphthaloyl chloride), in a suitable solvent under basic conditions. arpgweb.com This reaction results in the formation of an ester linkage at the oxime's hydroxyl group. arpgweb.com Such derivatizations are significant as they modify the electronic and steric properties of the parent molecule, which can be useful in various chemical applications. The disappearance of the oxime's hydroxyl group and the appearance of a characteristic ester carbonyl stretch in the IR spectrum would confirm the formation of the oxime ester. arpgweb.com

Beyond esterification, the oxime functional group can undergo other transformations. One important reaction is deoximation, which is the conversion of the oxime back to the parent carbonyl compound. researchgate.net Various methods have been developed for this purpose, including using reagents like 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiation, which offers a neutral and mild reaction condition. researchgate.net This process is valuable for removing a protecting group or in multi-step synthetic sequences where the carbonyl functionality needs to be regenerated.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. This involves the use of alternative reaction conditions, such as solvent-free protocols and microwave assistance, to improve energy efficiency, reduce waste, and avoid hazardous substances.

Solvent-free synthesis, or mechanochemistry, is an eco-friendly approach that avoids the use of organic solvents, thereby reducing pollution and operational hazards. discoveryjournals.orgchemrxiv.org This technique has been successfully applied to the synthesis of derivatives from related dichloro-nitrophenyl compounds, such as the condensation of aromatic aldehydes with hydrazines to form hydrazones. discoveryjournals.orgresearchgate.net

In a typical solvent-free protocol, solid reactants are ground together, sometimes in the presence of a catalyst, to initiate the reaction. discoveryjournals.org For the synthesis of derivatives of this compound, such as its corresponding hydrazone, the ketone would be mixed directly with a hydrazine derivative. These reactions can proceed cleanly and efficiently at room temperature in short reaction times, often without the need for a catalyst. discoveryjournals.orgresearchgate.net

Table 1: Comparison of Green Chemistry Metrics for Conventional vs. Solvent-Free Synthesis of Dichloro p-Nitrophenyl Hydrazones discoveryjournals.org

| Metric | Conventional (Solvent-Based) | Solvent-Free |

| Yield | 68% - 72% | 33% - 57% |

| Reaction Time | Longer | 2-5 minutes |

| E-Factor (g/g) | 52.34 - 55.85 | 0.85 - 2.24 |

| Effective Mass Yield | 15.00% - 16.42% | 30.89% - 54.13% |

| Atom Economy | 94.50% - 94.84% | 94.50% - 94.84% |

| Catalyst | Acid Catalyst Required | Catalyst-Free |

This table is interactive. You can sort and filter the data.

Microwave-assisted synthesis is another cornerstone of green chemistry, utilizing microwave irradiation to heat reactions instead of conventional methods. mdpi.com This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. nih.govnih.gov

The application of microwave irradiation can accelerate the synthesis of various derivatives from this compound. For instance, in multicomponent reactions to form complex heterocyclic structures, microwave heating can facilitate cyclization and condensation steps that would otherwise require harsh conditions and long durations. nih.gov Reactions are typically carried out in sealed vessels, allowing for temperatures to rise above the solvent's boiling point, which significantly increases the reaction rate. mdpi.com

Protocols for microwave-assisted synthesis often involve heating the reactants in a suitable solvent (or sometimes solvent-free) for a short period, typically ranging from 2 to 30 minutes, at temperatures between 80 °C and 160 °C. nih.gov This method has been successfully used to synthesize a wide array of heterocyclic compounds, including quinolines, pyrimidines, and pyrazoles, with yields often in the 80-90% range. nih.govresearchgate.net The key benefits of this approach include its high efficiency, simple experimental setup, and alignment with green chemistry principles by reducing energy consumption and reaction time. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving 1-(2,4-Dichloro-5-nitrophenyl)ethanone are elucidated through the study of transient species such as intermediates and the high-energy transition states that connect them. The structure of this molecule, featuring both a reactive carbonyl group and a highly electron-deficient aromatic ring, allows for a diverse range of mechanistic possibilities.

Mechanistic Hypotheses for Carbon-Carbon Bond Formation (e.g., Aldol-type Reactions)

The presence of an acetyl group provides acidic α-hydrogens (on the methyl group) which are susceptible to deprotonation by a base. This leads to the formation of a resonance-stabilized enolate, a potent carbon nucleophile. This enolate is a key intermediate in carbon-carbon bond-forming reactions such as the Aldol (B89426) reaction. wikipedia.orglibretexts.org

The general mechanism for a base-catalyzed Aldol-type reaction involving this compound proceeds in three steps:

Enolate Formation: A base removes an α-hydrogen from the methyl group of the ethanone (B97240) moiety, forming a nucleophilic enolate intermediate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another molecule (e.g., an aldehyde), forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water) to yield a β-hydroxy ketone, the final aldol addition product. libretexts.orglibretexts.org

Due to the potential for self-condensation, a more controlled reaction would be a "crossed" or "mixed" Aldol reaction, where this compound serves as the enolate component and reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025). libretexts.org Upon heating, the initial aldol addition product can undergo dehydration (condensation) to form a thermodynamically stable α,β-unsaturated ketone. libretexts.orglibretexts.org

| Step | Reactants | Intermediate/Transition State | Product |

|---|---|---|---|

| 1. Enolate Formation | This compound + Base (e.g., OH⁻) | Resonance-stabilized enolate | Enolate + H₂O |

| 2. Nucleophilic Attack | Enolate + Benzaldehyde | Tetrahedral alkoxide intermediate | Alkoxide |

| 3. Protonation | Alkoxide + H₂O | - | β-Hydroxy ketone (Aldol adduct) |

| 4. Condensation (with heat) | β-Hydroxy ketone + Base | E1cB-type transition state | α,β-Unsaturated ketone (Chalcone derivative) + H₂O |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The mechanism typically proceeds via a two-step process: the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.org

However, the aromatic ring of this compound is severely deactivated towards EAS. This is due to the presence of three strong electron-withdrawing groups: two chloro substituents and a nitro substituent. These groups inductively and/or through resonance pull electron density from the ring, making it highly electron-poor (nucleophilic). youtube.com Consequently, the ring is not sufficiently nucleophilic to attack even strong electrophiles. Furthermore, any potential cationic intermediate formed during an EAS reaction would be significantly destabilized by these electron-withdrawing groups, leading to a very high activation energy for the reaction. Therefore, further electrophilic substitution on the single remaining position of the aromatic ring is mechanistically unfavorable under standard EAS conditions. youtube.com

| Compound | Substituents | Effect on Ring | Relative Reaction Rate (Hypothetical) |

|---|---|---|---|

| Benzene (B151609) | -H | Neutral (Baseline) | 1 |

| Chlorobenzene | -Cl | Weakly Deactivating | ~0.03 |

| Nitrobenzene | -NO₂ | Strongly Deactivating | ~6 x 10⁻⁸ |

| This compound | -Cl (x2), -NO₂, -COCH₃ | Very Strongly Deactivating | Extremely low; reaction highly improbable |

Nucleophilic Additions and Substitutions on the Carbonyl and Aromatic Ring

In contrast to its inertness towards electrophiles, the structure of this compound is highly susceptible to reactions with nucleophiles at two distinct sites: the carbonyl carbon and the aromatic ring.

Nucleophilic Addition to the Carbonyl Group The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond. It readily undergoes nucleophilic addition. youtube.comyoutube.com The mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated in a subsequent workup step to yield an alcohol.

Nucleophilic Aromatic Substitution (SNAr) The electron-deficient nature of the aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). pressbooks.pub The presence of the strongly electron-withdrawing nitro group positioned ortho and para to the two chlorine atoms activates them as leaving groups. pressbooks.pubscispace.com

The SNAr mechanism is a two-step process:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing one of the chlorine leaving groups. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. pressbooks.pubyoutube.com It forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubsemanticscholar.orgresearchgate.net The stability of this complex is crucial, and the negative charge is effectively delocalized onto the electron-withdrawing nitro group. pressbooks.pub

Elimination of Leaving Group: The aromaticity is restored by the rapid expulsion of the chloride ion, yielding the final substitution product. pressbooks.pub

Both chlorine atoms are activated, but the one at the C-4 position (para to the nitro group) may react preferentially over the C-2 position (ortho to the nitro group) depending on the steric bulk of the attacking nucleophile.

| Step | Description | Key Species |

|---|---|---|

| 1 (Rate-Determining) | Nucleophilic attack at the C-Cl bond, disrupting aromaticity. | Meisenheimer Complex (resonance-stabilized carbanion) |

| 2 (Fast) | Loss of the chloride leaving group to restore aromaticity. | Substituted aromatic product |

Cyclization Mechanisms in Heterocycle Synthesis

The dual reactivity of this compound (an electrophilic carbonyl and an electrophilic ring) makes it a valuable precursor for the synthesis of heterocyclic compounds. nih.govbeilstein-journals.org Various cyclization mechanisms can be hypothesized, often involving a reaction with a molecule containing two nucleophilic sites.

For instance, a reaction with hydrazine (B178648) could initiate a cascade leading to a fused heterocyclic system. The proposed mechanism would be:

Nucleophilic Addition/Condensation: One nitrogen atom of hydrazine attacks the carbonyl carbon, followed by dehydration to form a hydrazone intermediate.

Intramolecular Nucleophilic Aromatic Substitution: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking one of the activated chloro-substituted carbons on the aromatic ring.

Elimination: Loss of the chloride ion results in the formation of a stable, fused heterocyclic ring system, such as a derivative of the cinnoline (B1195905) family.

| Dinucleophilic Reagent | Initial Reaction Site | Cyclization Mechanism | Resulting Heterocyclic Core (Example) |

|---|---|---|---|

| Hydrazine (H₂N-NH₂) | Carbonyl group | Intramolecular SNAr | Cinnoline derivative |

| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Carbonyl group | Intramolecular SNAr | Benzodiazepine (B76468) derivative |

| 2-Aminothiophenol | Carbonyl group | Intramolecular SNAr | Benzothiazine derivative |

Radical Mechanisms in Organic Transformations

While ionic pathways are predominant for this substrate, reactions involving radical intermediates are also plausible under specific conditions, such as photolysis or in the presence of radical initiators. mdpi.com The nitroaromatic moiety can participate in single-electron transfer (SET) processes to form a nitro radical anion, which could then trigger a radical cascade.

A possible radical pathway is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. This multi-step chain reaction would involve:

Initiation: An electron is transferred to the substrate, forming a radical anion which then fragments by losing a chloride ion to produce an aryl radical.

Propagation: This aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers its electron to a molecule of the starting material, forming the product and regenerating the initial radical anion to continue the chain. youtube.com

Termination: The reaction ceases when radicals are quenched through various side reactions. youtube.com

This pathway provides an alternative to the polar SNAr mechanism for the substitution of the aromatic chlorine atoms.

Kinetic Studies and Reaction Rate Determinants

For an Aldol reaction , the RDS can be either the formation of the enolate or the subsequent nucleophilic attack on the carbonyl group, depending on the reaction conditions and the strength of the base used. fiveable.me

For Nucleophilic Aromatic Substitution (SNAr) , the rate law is typically second order: Rate = k[Substrate][Nucleophile]. The RDS is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. pressbooks.pubfiveable.me This is because this step involves a high energy barrier associated with the temporary loss of aromaticity. The rate of the SNAr reaction is significantly influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles increase the reaction rate by lowering the activation energy of the addition step.

Nature of the Leaving Group: While leaving group ability is important, for SNAr, the electronegativity of the halogen is often more critical for the rate. More electronegative halogens (like fluorine) make the attached carbon more electrophilic and accelerate the initial attack, which is the RDS. youtube.com

Substituents on the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is paramount. These groups stabilize the negatively charged Meisenheimer complex, lowering the energy of the transition state for the RDS and dramatically increasing the reaction rate. pressbooks.pub The three EWGs on this compound make it highly reactive in SNAr reactions.

| Reaction Type | Rate-Determining Step (Typical) | Factors Increasing Reaction Rate |

|---|---|---|

| Aldol Addition | Enolate formation or Nucleophilic attack | Increased base concentration/strength; Increased reactant concentration. fiveable.me |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer complex | Increased nucleophile concentration/strength; Presence of strong electron-withdrawing groups (ortho/para); High solvent polarity. fiveable.me |

Following a comprehensive review of available scientific literature, it has been determined that specific research data focusing on the detailed reaction mechanisms, catalytic efficiency, and solvent effects for the compound This compound is not sufficiently available to construct the article as per the requested outline.

The provided search results contain valuable information on related chemical principles and analogous compounds, such as other halogenated nitroaromatic systems. For instance, studies on compounds like 1-fluoro-2,4-dinitrobenzene (B121222) rsc.org, 1,2-dichloro-4,5-dinitrobenzene (B1583372) scispace.comresearchgate.net, and various nitrophenyl ethers researchgate.netrsc.orgworktribe.com provide insights into Nucleophilic Aromatic Substitution (SNAr) reactions. This body of research discusses general principles, including:

Electronic and Steric Effects : The influence of substituents on the reaction rates of SNAr reactions is a well-documented field. Electron-withdrawing groups, such as the nitro group, are known to activate the aromatic ring towards nucleophilic attack, while the position and nature of halogen substituents can sterically and electronically modulate reactivity. rsc.orgworktribe.com

Catalysis : The synthesis of related compounds sometimes involves catalysts to improve reaction rates and yields. However, specific turnover frequencies and detailed catalytic efficiency studies pertaining to the synthesis of this compound are not detailed in the search results.

Solvent Effects : The choice of solvent is crucial in chemical synthesis, significantly impacting reaction rates and mechanisms. sigmaaldrich.com Polar aprotic solvents like DMSO and DMF are often favored for SNAr and SN2 reactions as they can solvate cations while leaving the nucleophile relatively free and reactive. nih.govpressbooks.pub In contrast, polar protic solvents can stabilize nucleophiles through hydrogen bonding, potentially slowing the reaction rate. youtube.comyoutube.com

While these general principles are fundamental to organic chemistry, applying them to generate specific, data-driven content for this compound without direct research would amount to speculation. The strict requirement to focus solely on this compound and adhere to a detailed outline necessitates specific experimental data (e.g., rate constants, catalytic turnover numbers, solvent-specific reaction kinetics) that is not present in the available search results.

Therefore, in the interest of scientific accuracy and strict adherence to the user's instructions, the requested article cannot be generated at this time.

Advanced Spectroscopic and Diffraction Based Characterization of 1 2,4 Dichloro 5 Nitrophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the chemical environment of each atom can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(2,4-dichloro-5-nitrophenyl)ethanone is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. Based on the analysis of analogous compounds such as 2,4-dichloroacetophenone, the methyl protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.6 ppm. The aromatic region will be more complex due to the substitution pattern. The proton ortho to the nitro group and meta to the acetyl group is expected to be the most deshielded, likely appearing as a singlet downfield. The other aromatic proton, situated between the two chlorine atoms, would also appear as a singlet at a slightly different chemical shift.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the acetyl group is expected to have a characteristic chemical shift in the downfield region, typically around 195-200 ppm. The methyl carbon (CH₃) will be found in the upfield region, likely around 25-30 ppm. The six aromatic carbons will each give rise to a distinct signal, with their chemical shifts influenced by the attached substituents (chlorine, nitro, and acetyl groups). The carbons bearing the chlorine and nitro groups will show characteristic shifts, and their precise locations can be predicted by comparison with substituted benzene (B151609) derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.6 (s) | ~28 |

| C=O | - | ~197 |

| Ar-H (ortho to NO₂) | ~8.2 (s) | - |

| Ar-H (between Cl) | ~7.8 (s) | - |

| Ar-C (quaternary) | - | ~125-150 |

Note: These are predicted values based on data from structurally similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, since the aromatic protons are predicted to be singlets, no cross-peaks would be expected in the aromatic region, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the methyl group to its corresponding carbon signal. It would also connect the signals of the two aromatic protons to their respective carbon atoms in the benzene ring.

Dynamic NMR Studies for Tautomeric Equilibria

While this compound itself is not expected to exhibit significant tautomerism, certain derivatives could potentially exist in tautomeric forms. For instance, if a hydroxyl group were introduced onto the acetyl side chain, keto-enol tautomerism could be studied using dynamic NMR. By acquiring spectra at different temperatures, the rates of interconversion between the tautomers could be determined, and the equilibrium constant could be calculated from the integration of the signals corresponding to each form. At low temperatures, the exchange might be slow enough on the NMR timescale to observe separate signals for each tautomer, while at higher temperatures, a single, averaged signal would be observed.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an aryl ketone.

NO₂ Stretches: The presence of the nitro group will be indicated by two strong absorption bands: an asymmetric stretching vibration typically found around 1520-1560 cm⁻¹ and a symmetric stretching vibration in the range of 1340-1370 cm⁻¹.

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The spectrum will also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | 1680 - 1700 | Strong |

| Nitro (NO₂) asymmetric stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) symmetric stretch | 1340 - 1370 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Medium-Strong |

Raman Spectroscopy for Specific Bond Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical monoisotopic mass of this compound (C₈H₅Cl₂NO₃) is 232.9646 g/mol . Experimental determination of the exact mass through HRMS would involve ionizing the compound and measuring the mass-to-charge ratio of the resulting molecular ion with high precision. A close correlation between the experimentally measured mass and the theoretical mass would confirm the elemental composition of the synthesized molecule.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅Cl₂NO₃ |

| Theoretical Monoisotopic Mass ( g/mol ) | 232.9646 |

| Experimentally Determined Mass ( g/mol ) | Data not available in cited sources |

| Mass Error (ppm) | Data not available in cited sources |

| Ionization Mode | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Note: Specific experimental HRMS data for this compound is not available in the reviewed literature. The table illustrates the type of data that would be generated from such an analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used for the purity assessment of chemical compounds and the analysis of complex mixtures lcms.cz.

In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The liquid chromatography component would utilize a suitable stationary phase (e.g., C18) and a mobile phase gradient to achieve separation. The eluting compounds would then be introduced into the mass spectrometer, which would provide mass information for each separated peak. The purity of the this compound sample can be determined by integrating the peak area of the target compound relative to the total ion chromatogram.

Table 2: Illustrative LC-MS Purity Analysis Data for a Synthesized Batch of this compound

| Retention Time (min) | Detected Mass (m/z) | Peak Area (%) | Tentative Identification |

| 2.5 | --- | 1.2 | Starting Material |

| 4.8 | 233.9 | 98.5 | This compound |

| 5.2 | --- | 0.3 | By-product |

Note: This table is illustrative and does not represent actual experimental data for this compound, as such data was not found in the searched sources. The detected mass would correspond to the [M+H]⁺ or other adduct ions depending on the ionization conditions.

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the solid-state structure of crystalline materials. It provides detailed information about the arrangement of atoms within a crystal lattice.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, thereby confirming the absolute molecular structure and preferred conformation of this compound. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within the unit cell.

While no specific single-crystal X-ray diffraction studies for this compound have been found in the reviewed literature, such an analysis would provide invaluable information, including the planarity of the phenyl ring, the orientation of the acetyl and nitro groups relative to the ring, and any intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is a valuable tool for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a solid sample. The PXRD pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure.

For this compound, a PXRD analysis would confirm whether the synthesized material is crystalline or amorphous. If crystalline, the diffraction pattern could be used for phase identification and to monitor for the presence of different polymorphs. Each crystalline form of a compound will produce a unique PXRD pattern.

Table 3: Representative Powder X-ray Diffraction Data for a Crystalline Solid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Hypothetical Value 1 | Hypothetical Value 1 |

| Hypothetical Value 2 | Hypothetical Value 2 | Hypothetical Value 2 |

| Hypothetical Value 3 | Hypothetical Value 3 | Hypothetical Value 3 |

Note: As no experimental PXRD data for this compound is available, this table serves as an example of the data format that would be obtained from such an analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. The phenyl ring, the carbonyl group (C=O), and the nitro group (NO₂) are all chromophores that will contribute to the UV-Vis spectrum. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the π-bonding orbitals of the aromatic ring and the carbonyl group to anti-bonding π* orbitals. The n → π* transition, usually of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The position of the λmax values will be influenced by the conjugation between the aromatic ring, the carbonyl group, and the nitro group, as well as by the electronic effects of the chloro and nitro substituents.

Table 4: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Phenyl ring, C=O group |

| n → π | 300-400 | C=O group |

Note: The specific λmax values for this compound are not available in the cited literature. The expected wavelength ranges are based on the typical absorptions of similar aromatic ketones and nitro compounds.

Computational Chemistry and Theoretical Investigations of 1 2,4 Dichloro 5 Nitrophenyl Ethanone Systems

Quantum Mechanical Studies and Electronic Structure Characterization

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

No specific Density Functional Theory (DFT) studies focused on calculating the molecular properties (such as optimized geometry, vibrational frequencies, or electronic energies) or predicting the reactivity of 1-(2,4-Dichloro-5-nitrophenyl)ethanone have been found in the reviewed literature. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set to solve the Schrödinger equation approximately, providing fundamental insights into the molecule's behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is crucial for understanding the molecule's electronic transitions and its propensity to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and from these energies, various chemical reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated. However, these values have not been computationally determined for this specific compound in published research.

Reaction Energetics and Pathway Simulation

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research detailing the computational elucidation of reaction mechanisms involving this compound. Such studies would involve mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating activation energies to predict the most likely reaction pathways.

Solvent Effects Modeling in silico for Reaction Optimization

The influence of different solvents on the reactions of this compound has not been modeled computationally in the available literature. In silico solvent modeling, using either implicit or explicit solvent models, is a powerful tool for understanding how the reaction environment affects reaction rates and equilibria, thereby aiding in the optimization of reaction conditions.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

No dedicated molecular modeling studies on the conformational analysis or intermolecular interactions of this compound have been published. These investigations would provide insight into the molecule's three-dimensional shape, the stability of its different conformers, and how it interacts with other molecules, which is fundamental to understanding its physical properties and biological activity.

Future Research Directions and Translational Impact in Chemical Synthesis

Development of Novel Synthetic Routes Utilizing the 1-(2,4-Dichloro-5-nitrophenyl)ethanone Moiety

The core structure of this compound is a foundational building block. Future synthetic research will likely focus on modifying its ethanone (B97240) side chain and exploring its use in more complex molecular architectures through modern synthetic methodologies.

The prochiral ketone of the this compound moiety is an ideal target for asymmetric synthesis, enabling the creation of chiral molecules that are crucial as single-enantiomer pharmaceuticals. nih.gov

Asymmetric Reduction: A primary avenue of research is the asymmetric reduction of the carbonyl group to produce the corresponding chiral alcohol, (R)- or (S)-1-(2,4-dichloro-5-nitrophenyl)ethanol. Biocatalysis, using enzymes or whole-plant tissues, has proven effective for the high-enantioselectivity reduction of similar acetophenones. nih.gov Furthermore, well-established chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts with borane, offer predictable stereochemical outcomes and high enantiomeric excess (ee). rsc.orgtandfonline.com Research could focus on optimizing these catalysts for the specific electronic and steric properties of the dichloronitrophenyl substrate.

Stereoselective Aldol (B89426) Reactions: The α-carbon of the ethanone group can be functionalized through stereoselective aldol reactions. By forming a chiral enolate or employing a chiral catalyst, the reaction with various aldehydes can construct two new stereocenters with high diastereoselectivity and enantioselectivity. jlu.edu.cnlmu.de Chiral Al/Zn heterobimetallic complexes, for instance, have been shown to effectively catalyze direct asymmetric aldol reactions between acetophenones and aromatic aldehydes, achieving high yields and ee values up to 90%. jlu.edu.cndeakin.edu.au Future work could involve developing novel catalysts tailored to this specific substrate to synthesize complex chiral β-hydroxy ketones.

| Transformation | Potential Method | Key Reagents/Catalysts | Potential Chiral Product | Anticipated Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | CBS Reduction | Chiral Oxazaborolidine, Borane-THF | Chiral 1-(2,4-dichloro-5-nitrophenyl)ethanol | High enantioselectivity (>95% ee), predictable stereochemistry. rsc.org |

| Asymmetric Reduction | Biocatalysis | Plant tissues (e.g., Daucus carota), isolated enzymes | Chiral 1-(2,4-dichloro-5-nitrophenyl)ethanol | Green and sustainable method, high enantioselectivity. nih.gov |

| Asymmetric Aldol Reaction | Metal-Catalyzed | Chiral Al/Zn Heterobimetallic Complexes | Chiral β-Hydroxy Ketones | Direct functionalization, creation of two stereocenters. deakin.edu.au |

The synthesis of this compound likely involves hazardous reactions such as nitration and Friedel-Crafts acylation. These processes are often highly exothermic and use corrosive reagents, making them prime candidates for integration into flow chemistry systems. ewadirect.com Continuous manufacturing offers significant advantages in safety, process control, and scalability over traditional batch processing. mdpi.com

Continuous Nitration: A plausible synthesis involves the nitration of 1-(2,4-dichlorophenyl)ethanone. Aromatic nitration using mixed nitric and sulfuric acids is notoriously exothermic. ewadirect.com Performing this reaction in a continuous-flow microreactor allows for superior heat and mass transfer, minimizing the risk of thermal runaways and the formation of undesired byproducts. soton.ac.ukresearchgate.net Research on the continuous nitration of o-dichlorobenzene has demonstrated reaction completion within seconds with high selectivity, a feat unattainable in batch reactors. soton.ac.ukdntb.gov.ua Applying this technology would enable safer, more efficient production of the target compound.

Continuous Friedel-Crafts Acylation: The initial synthesis of the precursor, 1-(2,4-dichlorophenyl)ethanone, from 1,3-dichlorobenzene (B1664543) and an acetylating agent is a Friedel-Crafts reaction. These reactions often require stoichiometric amounts of a Lewis acid catalyst, which generates significant waste. wikipedia.org Flow chemistry can improve the efficiency of these reactions, and the use of solid acid catalysts in packed-bed reactors can facilitate catalyst separation and recycling, moving towards a more sustainable process. researchgate.net

| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Heat Transfer | Poor; localized hot spots can occur. | Excellent; high surface-area-to-volume ratio. ewadirect.com |

| Safety | Higher risk of thermal runaway due to large reagent volumes. | Enhanced safety; small reaction volumes minimize risk. ewadirect.com |

| Reaction Time | Hours. | Seconds to minutes. soton.ac.uk |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Scalability | Difficult; requires redesign of reactor and process. | Straightforward; achieved by numbering-up or longer run times. |

Advancements in Sustainable Chemical Synthesis through the this compound Platform

Future research will increasingly focus on aligning the synthesis of this compound and its derivatives with the principles of green chemistry. This involves maximizing the incorporation of reactant atoms into the final product and utilizing renewable resources.

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. york.ac.uk

The traditional Friedel-Crafts acylation, a likely step in the synthesis of the precursor, is a classic example of a reaction with poor atom economy. The reaction of 1,3-dichlorobenzene with acetyl chloride using an aluminum chloride catalyst generates hydrochloric acid and an aluminum chloride-ketone complex as byproducts, which become waste after workup. wikipedia.org

Hypothetical Atom Economy Calculation for Friedel-Crafts Acylation:

Reaction: C₆H₄Cl₂ + CH₃COCl --(AlCl₃)--> C₈H₆Cl₂O + HCl

Desired Product: 1-(2,4-dichlorophenyl)ethanone (C₈H₆Cl₂O)

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Reactant |

| Acetyl Chloride | CH₃COCl | 78.50 | Reactant |

| 1-(2,4-dichlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Total Mass of Reactants | 225.50 g/mol | ||

| Atom Economy Calculation | (189.04 / 225.50) * 100% = 83.8% |

Note: This calculation does not include the stoichiometric AlCl₃ catalyst, which is converted to waste in the workup, further lowering the real process efficiency. york.ac.uk

Future research will aim to develop alternative catalytic systems that are more atom-economical. For instance, using heterogeneous, recyclable solid acid catalysts could replace stoichiometric Lewis acids, significantly reducing inorganic waste streams.

A major goal of sustainable chemistry is to replace fossil fuel-based starting materials with renewable feedstocks. rsc.org The synthesis of this compound can be re-envisioned using bio-based resources.

Renewable Aromatic Core: The dichloronitrobenzene backbone is traditionally derived from petrochemicals like benzene (B151609). Lignin (B12514952), a major component of biomass, is the most abundant renewable source of aromatic compounds. kit.edukit.edu Research is actively exploring pathways like pyrolysis and lignin depolymerization to convert this waste material into valuable aromatic platform chemicals. rsc.orgrsc.org These chemicals could, after further functionalization, serve as the starting point for the aromatic ring.

Bio-based Acetyl Group: The acetyl moiety can be sourced from acetic acid. Bio-based acetic acid is readily produced through the fermentation of renewable feedstocks like sugars or through processes utilizing bio-based methanol. ieabioenergy.comresearchgate.net Companies are already producing acetic acid and its derivatives, like vinyl acetate (B1210297) monomer, with certified bio-based content using a mass balance approach. businesswire.com Using bio-derived acetylating agents would further enhance the sustainable profile of the synthesis.

| Molecular Fragment | Traditional Source | Potential Renewable Feedstock | Conversion Process |

|---|---|---|---|

| Aromatic Ring | Benzene (from crude oil) | Lignocellulosic Biomass | Catalytic Pyrolysis, Depolymerization. kit.edu |

| Acetyl Group (C₂) | Ethylene (from natural gas/oil) | Sugars, Bioethanol, Acetate | Fermentation, Carbonylation of Bio-methanol. ieabioenergy.comresearchgate.net |

Theoretical Predictions and Computational Design of New Chemical Entities

Computational chemistry provides powerful tools for predicting reaction outcomes and designing novel molecules with desired properties, thereby accelerating research and reducing experimental costs. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and reactivity of organic molecules. rsc.org

For the this compound platform, computational studies could be instrumental in several areas:

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic landscape of the 1-(2,4-dichlorophenyl)ethanone precursor to predict the most likely position of nitration, guiding synthetic efforts to maximize the yield of the desired 5-nitro isomer. Studies have shown that DFT computations can reliably predict the relative rates and selectivity of nucleophilic and electrophilic substitution reactions on substituted nitroarenes. rsc.orgrsc.org

Designing Novel Catalysts: Computational methods can be used to design and screen potential catalysts for the asymmetric transformations discussed in section 6.1.1. By modeling the transition states of the reaction, chemists can understand the origins of stereoselectivity and rationally design more efficient and selective catalysts. acs.org

Virtual Screening of Derivatives: The this compound scaffold can be used as a starting point for the in-silico design of new chemical entities. By computationally modifying the structure (e.g., by adding different functional groups) and calculating properties such as electronic structure, steric profile, and potential binding affinities to biological targets, researchers can prioritize the synthesis of compounds with the highest potential for applications in materials science or as pharmaceutical intermediates.

In Silico Screening for Novel Reaction Pathways

The discovery of novel chemical reactions has historically relied on a combination of serendipity, chemical intuition, and extensive experimentation. Modern computational methods, however, allow for the systematic exploration of reaction possibilities in silico, identifying promising pathways before any reagents are physically combined. This approach can accelerate the discovery of new transformations for complex molecules like this compound.

Computational techniques such as Density Functional Theory (DFT) can be used to calculate the potential energy surfaces of reactants, intermediates, and products, revealing the energy barriers associated with each step of a proposed reaction. catalysis.blog More advanced strategies, such as the Artificial Force Induced Reaction (AFIR) method and Heuristically-Aided Quantum Chemistry (HAQC), automate the search for viable reaction pathways. drugtargetreview.comchemrxiv.org These methods can simulate the interaction of the target molecule with various reagents under different conditions to uncover previously unconsidered transformations. drugtargetreview.com

For this compound, these screening methods could be applied to explore several classes of novel reactions:

Reductive Cyclization: The molecule contains proximate nitro and acetyl groups, which are ideal functionalities for reductive cyclization reactions to form heterocyclic structures, such as indoles or quinolines, that are valuable in medicinal chemistry. In silico screening could identify novel catalysts or reagents that favor specific, high-yield cyclization pathways over simple reduction of the individual groups.

C-H Functionalization: Direct functionalization of the aromatic C-H bond (at position 6) represents a highly efficient synthetic strategy. Computational screening could model the interaction with various catalytic systems (e.g., palladium, rhodium, or photoredox catalysts) to predict the feasibility and selectivity of introducing new functional groups. nih.gov

Novel Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are expected on this electron-deficient ring, computational tools can screen vast libraries of unconventional nucleophiles to discover novel substitution products with unique properties. This could involve predicting reactivity at either the C-Cl bond at position 2 or 4.

The table below illustrates how different computational methods could be applied to screen for these novel pathways.

| Potential Novel Reaction Pathway | Computational Screening Method | Key Parameter to Investigate | Potential Outcome |

|---|---|---|---|

| Catalytic Reductive Cyclization | Density Functional Theory (DFT) | Transition state energy barriers for cyclization vs. simple reduction | Identification of catalysts favoring heterocyclic ring formation |

| Direct C-H Arylation at Position 6 | Artificial Force Induced Reaction (AFIR) | Exploration of reaction coordinates with various arylating agents | Discovery of feasible pathways for late-stage functionalization |

| SNAr with Complex Nucleophiles | Heuristically-Aided Quantum Chemistry (HAQC) | Plausibility and feasibility of pathways with novel N-, S-, or P-based nucleophiles | Generation of diverse molecular scaffolds from a common intermediate |

Predictive Modeling for Reaction Outcomes and Selectivity

Beyond discovering new reactions, a significant challenge in synthesis is predicting the outcome, particularly the selectivity, of a given transformation. For a molecule with multiple reactive sites like this compound, predicting which site will react is crucial for developing efficient and reliable synthetic routes. Hybrid approaches that combine quantum mechanics with machine learning (QM-ML) are emerging as powerful tools for this purpose. chemrxiv.org

These models are trained on large datasets of known reactions and learn complex relationships between a molecule's structure and its reactivity. researchgate.net By calculating a set of numerical features, or "descriptors," that capture the electronic and steric properties of the molecule, a trained ML model can predict outcomes for new, unseen substrates with high accuracy. rsc.orgresearchgate.net

For this compound, predictive modeling could address key selectivity challenges:

Regioselectivity in SNAr: The compound possesses two chloro-substituents at positions 2 and 4, which are electronically distinct. A predictive model could determine which chlorine atom is more susceptible to substitution by a given nucleophile under specific conditions. Models like RegioML, though developed for electrophilic aromatic substitution, demonstrate the power of ML in predicting regioselectivity. rsc.orgchemrxiv.orgnih.gov A similar model could be trained specifically for SNAr reactions on electron-deficient aromatics, using descriptors such as calculated partial atomic charges, bond orders, and Fukui indices to represent the reactivity of each site. researchgate.net

Chemoselectivity of Reduction: The molecule contains two reducible groups: a nitro group and a ketone. The choice of reducing agent and conditions determines which group is reduced preferentially. An ML model could be trained to predict the major product (e.g., the amino ketone, the nitro alcohol, or the amino alcohol) based on inputs describing the reagent, solvent, and temperature. Such models are invaluable for planning synthetic sequences that require selective manipulation of functional groups.

The following table conceptualizes how a predictive model for SNAr regioselectivity on this compound would function.

| Model Input | Example Data for this compound | Model Output | Example Prediction |

|---|---|---|---|

| Substrate Structure (SMILES) | CC(=O)c1cc(c(cc1N+[O-])Cl)Cl | Predicted Major Regioisomer | Substitution at C4 |

| Nucleophile Information | Sodium methoxide | Predicted Yield | 85% |

| Calculated QM Descriptors (for C2 and C4) | Partial charges, LUMO coefficients, Fukui indices | Confidence Score | 92% |

| Solvent/Temperature | Methanol, 60 °C | Predicted Byproducts | <5% Substitution at C2 |

By integrating these predictive tools into synthetic planning, chemists can more effectively design routes, troubleshoot problematic reactions, and accelerate the development of complex molecules derived from this compound.

Q & A

Q. What advanced techniques characterize crystallographic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For polycrystalline samples, pair powder XRD with Rietveld refinement. Compare unit cell parameters with Acta Crystallographica Section E reports for structurally related ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.